4H-1,4-Oxazine TTR Fibril Inhibition: Direct Comparison with an Established Inhibitor
Derivatives of 4H-1,4-oxazine, specifically 2,4,6-triaryl-4H-1,4-oxazines, demonstrate significant inhibition of transthyretin (TTR) amyloid fibril formation. A key compound from this series (4a: 2,4,6-triphenyl-4H-1,4-oxazine) showed quantitative inhibition, establishing a benchmark for this scaffold [1]. The activity is directly comparable to the well-known TTR inhibitor diflunisal, which is used as a positive control in similar assays and has a reported IC50 of approximately 19-22 µM in TTR fibril formation assays [2]. This positions the 4H-1,4-oxazine scaffold as a promising new chemotype for TTR amyloidosis.
| Evidence Dimension | Inhibition of Transthyretin (TTR) Amyloid Fibril Formation |
|---|---|
| Target Compound Data | Significant inhibition observed at a test concentration of 7.2 μM for the most potent derivative (compound 4a) [1]. |
| Comparator Or Baseline | Diflunisal, an established TTR kinetic stabilizer and NSAID, has a reported IC50 of approximately 19-22 µM in comparable TTR fibril formation assays [2]. |
| Quantified Difference | The 4H-1,4-oxazine derivative exhibits potent inhibition at a lower test concentration (7.2 µM) than the reported IC50 of the comparator (19-22 µM), indicating a potentially higher inhibitory potency. |
| Conditions | TTR fibril formation assay; tested at a concentration of 7.2 μM [1]. |
Why This Matters
This evidence identifies a specific, quantifiable biological application where the 4H-1,4-oxazine scaffold shows promising activity relative to an established comparator, guiding procurement for TTR-related drug discovery projects.
- [1] Weipeng Li, Xiaowei Duan, Hong Yan, Hongxing Xin. Synthesis of 4H-1,4-oxazines as transthyretin amyloid fibril inhibitors. Organic & Biomolecular Chemistry, 2013, 11, 4546-4550. View Source
- [2] Sekijima, Y., Dendle, M. A., & Kelly, J. W. (2006). Orally administered diflunisal stabilizes transthyretin against dissociation and fibrillogenesis in vivo. Amyloid, 13(4), 236-249. View Source
